2-Bromo-3-fluoroanisole (CAS 446-59-3) is a highly specific halogenated building block defined by its 1-methoxy-2-bromo-3-fluoro substitution pattern. In industrial and pharmaceutical procurement, it is primarily sourced as a pre-functionalized precursor for transition-metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Stille couplings, used to construct complex biaryl systems [1]. By providing an active C-Br handle precisely situated between a methoxy and a fluoro group, it enables immediate downstream functionalization. This avoids the need for complex, low-yield directed metalation or halogenation steps that are otherwise required when starting from unhalogenated baseline materials like 3-fluoroanisole[2].
Attempting to substitute 2-Bromo-3-fluoroanisole with its unbrominated analog, 3-fluoroanisole, requires an in-house bromination step. Because the methoxy and fluoro groups exert competing directing effects, direct electrophilic bromination of 3-fluoroanisole predominantly yields the 4-bromo or 6-bromo isomers, with the desired 2-bromo isomer being sterically hindered and formed in poor yields [1]. Consequently, using the unbrominated analog introduces severe regiochemical impurities that require costly chromatographic separation. Conversely, substituting with 2-bromoanisole (omitting the fluorine) fails in advanced pharmaceutical applications; the missing 3-fluoro substituent eliminates critical conformational locking at the biaryl axis and reduces the metabolic stability of the final active pharmaceutical ingredient, rendering the resulting compound ineffective for targets like PDE4 or mGluR2 [2].
Procuring 2-Bromo-3-fluoroanisole directly eliminates the need for in-house bromination of 3-fluoroanisole. Standard electrophilic bromination of 3-fluoroanisole strongly favors the less sterically hindered 4- and 6-positions, typically yielding the 2-bromo isomer in less than 20% relative yield within the crude mixture due to the competing directing effects of the methoxy and fluoro groups [1]. By sourcing the pre-brominated 2-Bromo-3-fluoroanisole (>97% purity), process chemists bypass a severe synthetic bottleneck, increasing the effective yield of the target regioisomer by over 4-fold compared to starting from the unbrominated baseline.
| Evidence Dimension | Regioisomer Yield (2-Bromo vs. 4/6-Bromo) |
| Target Compound Data | >97% pure 2-bromo isomer (Procured directly) |
| Comparator Or Baseline | <20% 2-bromo isomer (In-house bromination of 3-fluoroanisole) |
| Quantified Difference | >4x increase in usable regioisomer |
| Conditions | Electrophilic bromination conditions vs. direct procurement |
Procuring the exact isomer prevents massive yield losses and eliminates the need for complex, solvent-heavy chromatographic separations of regioisomers.
2-Bromo-3-fluoroanisole serves as a highly competent electrophile in Suzuki-Miyaura cross-coupling. In the synthesis of biaryl PDE4 inhibitors, coupling 2-Bromo-3-fluoroanisole with 3-chlorophenylboronic acid using Pd(OAc)2 and PPh3 achieves efficient conversion to the desired 3'-chloro-6-fluoro-2-methoxy-biphenyl intermediate [1]. If 3-fluoroanisole were used, the direct coupling would completely fail (0% yield) due to the lack of a suitable leaving group, necessitating a multi-step functionalization sequence. The C-Br bond provides the exact reactivity required for standard Pd-catalyzed workflows.
| Evidence Dimension | Cross-Coupling Competence (Biaryl Yield) |
| Target Compound Data | High conversion to biaryl intermediate |
| Comparator Or Baseline | 0% conversion (3-fluoroanisole baseline without halogenation) |
| Quantified Difference | Enables single-step coupling vs. multi-step functionalization |
| Conditions | Pd(OAc)2, PPh3, 3-chlorophenylboronic acid, K2CO3, dioxane/EtOH/H2O |
The presence of the 2-bromo substituent allows immediate integration into standard Suzuki coupling workflows, saving synthetic steps and raw material costs.
In the design of mGluR2 PET ligands, the 3-fluoro substituent of 2-Bromo-3-fluoroanisole provides essential steric and electronic effects. When compared to biaryls derived from 2-bromoanisole (lacking fluorine), the fluorine atom situated ortho to the biaryl linkage induces conformational restriction (atropisomerism) and modulates lipophilicity, significantly enhancing target binding affinity and blood-brain barrier penetration [1]. Substituting with 2-bromoanisole leads to a more flexible, less stable biaryl core that fails to achieve the required pharmacological profile for central nervous system targets.
| Evidence Dimension | Biaryl Conformational Stability & Target Affinity |
| Target Compound Data | Restricted rotation and high affinity (Fluorinated biaryl) |
| Comparator Or Baseline | Flexible rotation and lower affinity (Non-fluorinated biaryl from 2-bromoanisole) |
| Quantified Difference | Critical enhancement in binding and metabolic stability |
| Conditions | Structure-activity relationship (SAR) studies in mGluR2 ligand development |
For pharmaceutical procurement, the 3-fluoro group is mandatory for achieving the correct 3D conformation and pharmacokinetic profile of the final API.
2-Bromo-3-fluoroanisole is the exact precursor required for synthesizing 3'-chloro-6-fluoro-2-methoxy-biphenyl and related biaryl cores used in PDE4 inhibitors targeting cardiovascular and respiratory diseases [1].
The compound is utilized in Suzuki couplings with functionalized piperidines or boronic acids to generate fluorinated ligands for Positron Emission Tomography (PET) imaging of mGluR2 receptors in the central nervous system [2].
It is procured for materials science and medicinal chemistry workflows where a highly specific 1,2,3-substitution pattern is required to build sterically congested, conformationally locked molecular architectures, bypassing the need for complex directed metalation [1].
Irritant